![molecular formula C11H10N2O2S B411969 (5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B411969.png)
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a chemical compound known for its unique structure and diverse applications in various fields of science. This compound belongs to the class of imidazolidinones, which are characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of the methoxybenzylidene group adds to its chemical versatility and potential for various reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the reaction of 2-methoxybenzaldehyde with thiourea under specific conditions. One common method is the Knoevenagel condensation, where 2-methoxybenzaldehyde reacts with thiourea in the presence of a base such as piperidine in ethanol . The reaction mixture is heated under reflux, and the product is obtained after cooling and filtration.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted imidazolidinones depending on the nucleophile used.
科学研究应用
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors for metals.
作用机制
The mechanism of action of (5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer effects are linked to the inhibition of cell cycle regulatory proteins such as CDK6 . The compound’s structure allows it to form stable complexes with these targets, disrupting their normal function and leading to the desired biological effects.
相似化合物的比较
Similar Compounds
2-(2-Methoxybenzylidene) Hydrazine-1-Carbothioamide: Another Schiff base with similar structural features and applications as a corrosion inhibitor.
3-bromo-N′-(2-methoxybenzylidene)benzohydrazide: A hydrazone compound with comparable chemical properties and biological activities.
Uniqueness
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one stands out due to its unique imidazolidinone ring structure combined with the methoxybenzylidene group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H10N2O2S |
|---|---|
分子量 |
234.28g/mol |
IUPAC 名称 |
(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H10N2O2S/c1-15-9-5-3-2-4-7(9)6-8-10(14)13-11(16)12-8/h2-6H,1H3,(H2,12,13,14,16)/b8-6- |
InChI 键 |
HAZHCCPUFOGUFI-VURMDHGXSA-N |
SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=S)N2 |
手性 SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)NC(=S)N2 |
规范 SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=S)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


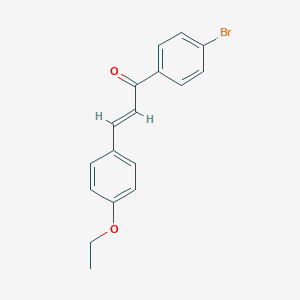
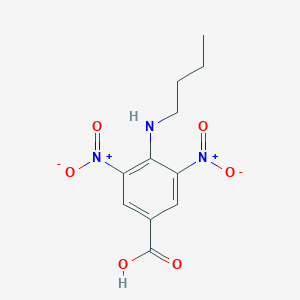
![3-ethyl-10-methyl-4-phenyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene](/img/structure/B411889.png)
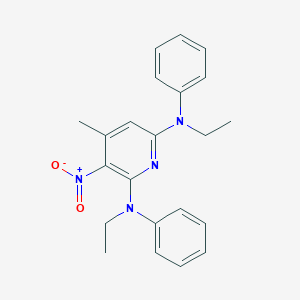

![(E)-N-[3-METHYL-1-(1-METHYL-1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE](/img/structure/B411896.png)
![Bis[4-(dimethylamino)phenyl]methanone {2,4-bisnitrophenyl}hydrazone](/img/structure/B411897.png)
![N-[(4-bromophenyl)diazenyl]-4-nitroaniline](/img/structure/B411898.png)
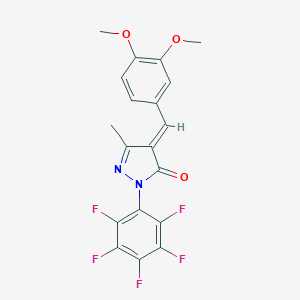
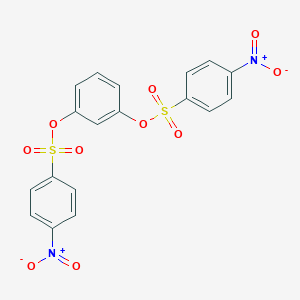
![N-ethyl-N-[4-(4-{ethyl[(2,4,6-triisopropylphenyl)sulfonyl]amino}phenoxy)phenyl]-2,4,6-triisopropylbenzenesulfonamide](/img/structure/B411902.png)
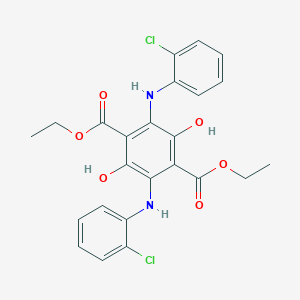
![2-amino-N'-{2-[(2-aminobenzoyl)hydrazono]-1,2-diphenylethylidene}benzohydrazide](/img/structure/B411906.png)
![(5E)-2-anilino-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B411907.png)
